

Application of MK-3328 in longitudinal studies of Alzheimer's progression.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MK-3328

Cat. No.: B609085

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Application Notes and Protocols for [18F]MK-3328 as an Amyloid PET Tracer

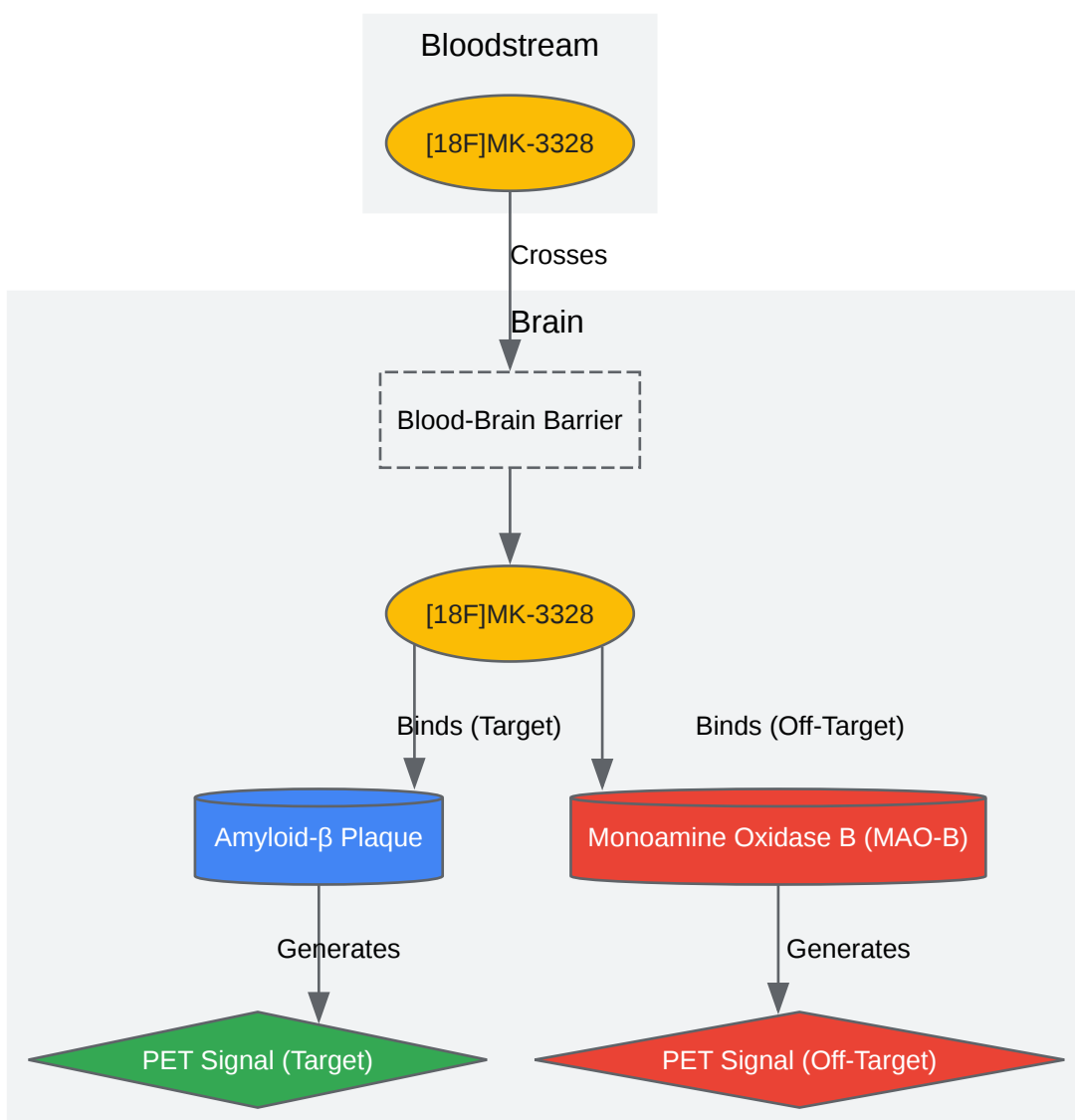
Note: The development program for **MK-3328**, a PET tracer for amyloid plaque detection, was terminated after a Phase 1 clinical trial. These application notes are based on the available data from preclinical studies and the single clinical trial (NCT01385033) and are intended for informational purposes for researchers, scientists, and drug development professionals. There is no evidence of [18F]**MK-3328** being used in longitudinal studies of Alzheimer's disease progression.

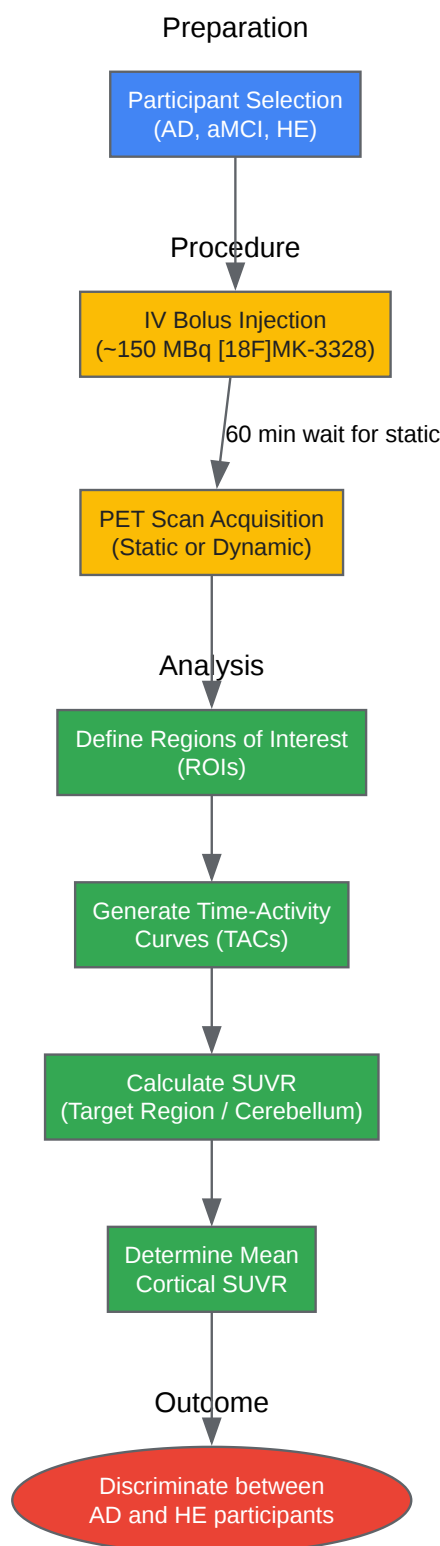
Introduction

[18F]**MK-3328** is a fluorinated azabenzoxazole derivative developed as a positron emission tomography (PET) tracer for the in vivo quantification of amyloid- β (A β) plaque burden in the brain. The ability to visualize and quantify A β plaques is crucial for the early diagnosis of Alzheimer's disease (AD), patient stratification in clinical trials, and for assessing the efficacy of anti-amyloid therapies. These notes provide an overview of the characteristics of [18F]**MK-3328** and a protocol for its use in a research setting, based on the methodology from its clinical evaluation.

Mechanism of Action

[¹⁸F]**MK-3328** is designed to bind with high affinity to A β plaques, which are a pathological hallmark of Alzheimer's disease. Upon intravenous injection, the radiolabeled tracer crosses the blood-brain barrier and accumulates in brain regions with high concentrations of amyloid plaques. The emitted positrons from the fluorine-18 isotope can then be detected by a PET scanner, allowing for the visualization and quantification of plaque density. However, in vitro studies revealed an off-target binding to monoamine oxidase B (MAO-B).^[1]





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References

- 1. researchgate.net [researchgate.net]
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